- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699

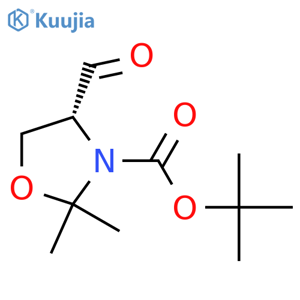

Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

95715-87-0 structure

Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

CAS No:95715-87-0

Molecular Formula:C11H19NO4

Molecular Weight:229.27286362648

MDL:MFCD00674064

CID:61798

PubChem ID:178792

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Properties

Names and Identifiers

-

- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE

- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester

- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde

- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

- UPK623LV60

- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-Garner Aldehyde

- (R)-Garner's aldehyde

- Garner aldehyde

- Garner's aldehyde R-form

- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)

- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester

- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde

- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester

- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- ent-Garner's aldehyde

- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

-

- MDL: MFCD00674064

- InChIKey: PNJXYVJNOCLJLJ-QMMMGPOBSA-N

- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1

- SMILES: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

Computed Properties

- Exact Mass: 229.13100

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 3

- Monoisotopic Mass: 229.131

- Heavy Atom Count: 16

- Complexity: 293

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 1

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1

- Tautomer Count: 2

- Surface Charge: 0

- Topological Polar Surface Area: 55.8

Experimental Properties

- LogP: 1.49520

- PSA: 55.84000

- Refractive Index: n20/D 1.445(lit.)

- Boiling Point: 67 °C/0.3 mmHg(lit.)

- Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >

- Color/Form: Colorless to Yellow Liquid

- Solubility: Not available

- Sensitiveness: Air Sensitive

- Specific Rotation: D27 +103° (c = 1.0 in CHCl3)

- Optical Activity: [α]23/D +90°, c = 1 in chloroform

- Density: 1.06 g/mL at 25 °C(lit.)

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Security Information

-

Symbol:

- WGK Germany:3

- Safety Instruction: 37/39-26-36

- Risk Phrases:R36/37/38

-

Dangerous goods sign:

- Hazardous Material transportation number:NONH for all modes of transport

- Hazard Statement: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- Storage Condition:Inert atmosphere,2-8°C

- Risk Phrases: 36/37/38

- Signal Word:Warning

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Customs Data

- HS CODE:2934999090

- Customs Data:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0032W2-100mg |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 98% | 100mg |

$8.00 | 2025-03-20 | |

| A2B Chem LLC | AB42914-100mg |

tert-Butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 97% | 100mg |

$7.00 | 2024-07-18 | |

| Aaron | AR00334E-100mg |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 97% | 100mg |

$4.00 | 2025-01-21 | |

| Ambeed | A193576-100mg |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 97% | 100mg |

$9.0 | 2025-02-20 | |

| AstaTech | 65394-1/G |

(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |

95715-87-0 | 95% | 1g |

$60 | 2023-09-16 | |

| Crysdot LLC | CD11003325-5g |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 97% | 5g |

$236 | 2024-07-19 | |

| Enamine | EN300-177025-0.05g |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD35511-100mg |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 97% | 100mg |

¥38.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-100mg |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 98% | 100mg |

¥53.00 | 2024-04-23 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 462063-1G |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 1g |

¥836.34 | 2023-12-06 |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C

Reference

- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

Reference

- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

Reference

- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane

Reference

- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

Reference

- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Reference

- Methods and intermediates for synthesizing SK1-I, United States, , ,

Synthetic Circuit 8

Reaction Conditions

Reference

- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

Reference

- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane

Reference

- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

Reference

- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

Reference

- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Reference

- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine

- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

- Di-tert-butyl dicarbonate

- D-Serine

- 2,2-Dimethoxypropane

- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Suppliers

J&K Scientific

(CAS:95715-87-0)

MR./MRS.:ZHAI XIAN SHENG

Phone:18210857532

Email:xiangyang.zhai@jk-sci.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:95715-87-0)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:95715-87-0)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

SHANG HAI JI XIANG Biotechnology Co., Ltd.

(CAS:95715-87-0)

MR./MRS.:ZHOU JING LI

Phone:

Email:1791635336@qq.com

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Related Literature

-

Xiao Wang,Zhiqiang Ma,Xiaolei Wang,Saptarshi De,Yuyong Ma,Chuo Chen Chem. Commun. 2014 50 8628

-

Roberta J. Melander,Akash K. Basak,Christian Melander Nat. Prod. Rep. 2020 37 1454

-

Gen Li,Mingliang Lou,Xiangbing Qi Org. Chem. Front. 2022 9 517

-

V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328

-

Julien Michaux,Gilles Niel,Jean-Marc Campagne Chem. Soc. Rev. 2009 38 2093

-

Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297

-

Sanjit Kumar Das,Gautam Panda RSC Adv. 2013 3 9916

-

Viraj A. Bhosale,Suresh B. Waghmode Org. Chem. Front. 2018 5 2442

-

9. Chromium(II) chloride-mediated coupling reactions of Garner aldehyde with allyl bromides: facile asymmetric synthesis of (2R,3S?)-3-hydroxy-2-hydroxymethylpyrrolidineYutaka Aoyagi,Haruko Inaba,Yukiko Hiraiwa,Asako Kuroda,Akihiro Ohta J. Chem. Soc. Perkin Trans. 1 1998 3975

-

10. Garner's aldehydeXifu Liang,Jens Andersch,Mikael Bols J. Chem. Soc. Perkin Trans. 1 2001 2136

95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) Related Products

- 2893-49-4(2-(Isopropyl(methyl)amino)ethanol)

- 445-83-0(4-Fluoro-2-nitroanisole)

- 95-20-5(2-Methylindole)

- 518-67-2(dimidium bromide)

- 91-13-4(1,2-Bis(bromomethyl)benzene)

- 3671-66-7(2-(Trifluoromethyl)-1H-benzimidazol-5-amine dihydrochloride)

- 120-74-1(5-Norbornen-2-carboxylic acid)

- 93-08-3(2'-Acetonaphthone)

- 88-95-9(o-Phthaloyl dichloride)

- 2996-92-1(Phenyltrimethoxysilane)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Purity:99%/99%

Quantity:25g/100g

Price($):265.0/874.0